1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one
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Overview
Description
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Pyrrolidine Ring: This step may involve the cyclization of a suitable precursor, such as an amino alcohol or an amino acid derivative.
Coupling of the Dichlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the dichlorophenyl group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like amines or ethers.
Scientific Research Applications
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-phenylpropan-1-one: Lacks the dichlorophenyl group, which may affect its binding affinity and biological activity.
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-chlorophenyl)propan-1-one: Contains a single chlorine atom, which may result in different chemical and biological properties.
Uniqueness
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one is unique due to the presence of both the triazole and dichlorophenyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound in various scientific research applications.
Biological Activity
The compound 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one is a synthetic organic molecule that integrates a triazole ring and a pyrrolidine moiety, which are both known for their diverse biological activities. The presence of the 3,4-dichlorophenyl group further enhances its potential pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Features
The structural composition of the compound can be outlined as follows:
Component | Description |
---|---|
Triazole Ring | Known for antimicrobial and antifungal activities; contributes to bioactivity. |
Pyrrolidine Moiety | Provides structural rigidity and potential interactions with biological targets. |
Dichlorophenyl Group | Enhances lipophilicity and may affect receptor binding affinity. |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole ring is known to inhibit enzymes critical in fungal cell wall synthesis. This suggests potential antifungal properties.
- Receptor Modulation : The pyrrolidine component may facilitate binding to specific receptors, influencing signaling pathways related to metabolic processes.
Research indicates that compounds with similar structural motifs often exhibit significant activity against targets such as the constitutive androstane receptor (CAR), which plays a role in liver metabolism and detoxification pathways .
Antimicrobial Properties
Studies have shown that compounds containing triazole rings exhibit notable antimicrobial activity. For instance:
- A derivative with a similar structure demonstrated effective inhibition against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Activity
The compound's potential anticancer properties have also been explored:
- In vitro studies indicated that derivatives of triazole-pyrrolidine compounds exhibited cytotoxic effects on various cancer cell lines, suggesting a mechanism involving apoptosis induction .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study on Triazole Derivatives : A study published in the Journal of Medicinal Chemistry reported that triazole derivatives activated CAR without significant toxicity, indicating their potential as therapeutic agents for liver diseases .
- Antifungal Activity Research : Research into pyrazole derivatives showed that similar compounds had enhanced antifungal activity against multiple fungal strains, reinforcing the idea that structural modifications can lead to improved bioactivity .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-13-3-1-11(9-14(13)17)2-4-15(22)20-8-5-12(10-20)21-18-6-7-19-21/h1,3,6-7,9,12H,2,4-5,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCNSMKWPLZXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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